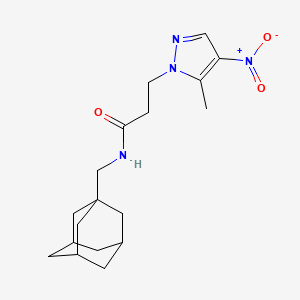
N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the adamantyl family and is a derivative of pyrazole. The synthesis of this compound is complex and requires specific conditions to obtain high yields. In
Mechanism of Action
The mechanism of action of N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves the inhibition of specific enzymes and proteins. This compound inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. Inhibition of protein kinases leads to the suppression of cancer cell growth and proliferation. Additionally, N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide inhibits the activity of COX-2 by binding to the active site of the enzyme. Inhibition of COX-2 leads to the suppression of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide are dependent on the specific enzyme or protein that is inhibited. Inhibition of protein kinases can lead to the suppression of cancer cell growth and proliferation. Inhibition of COX-2 can lead to the suppression of inflammation and pain. However, the effects of N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide on other enzymes and proteins are not well understood.
Advantages and Limitations for Lab Experiments
N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. This compound is highly selective for specific enzymes and proteins, which allows for precise inhibition of these targets. Additionally, the compound has low toxicity and can be used in a variety of cell types and organisms. However, the synthesis of this compound is complex and requires specific conditions to obtain high yields. Additionally, the effects of this compound on other enzymes and proteins are not well understood, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. One area of research is the identification of additional enzymes and proteins that are inhibited by this compound. Understanding the full range of targets for this compound can provide insights into its potential applications in scientific research. Additionally, research can focus on the development of more efficient synthesis methods for this compound. Finally, research can explore the potential therapeutic applications of N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide in the treatment of cancer and inflammation.
Scientific Research Applications
N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has potential applications in scientific research due to its ability to inhibit specific enzymes and proteins. This compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. Inhibition of protein kinases can lead to the suppression of cancer cell growth and proliferation. Additionally, N-2-adamantyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation. Inhibition of COX-2 can lead to the suppression of inflammation and pain.
properties
IUPAC Name |
N-(2-adamantyl)-3-(5-methyl-4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-10-15(21(23)24)9-18-20(10)3-2-16(22)19-17-13-5-11-4-12(7-13)8-14(17)6-11/h9,11-14,17H,2-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGQDUXGXKMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-adamantylmethyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367759.png)
![tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4367763.png)
![3-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367764.png)
![2-[(4-methoxyphenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367770.png)
![2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367771.png)
![2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367773.png)
![9-ethyl-8-methyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367787.png)
![9-ethyl-8-methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367800.png)
![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4367802.png)
![2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367806.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4367827.png)

![3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B4367842.png)
![1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4367849.png)